(4-propyl-4H-1,2,4-triazol-3-yl)methanol chemical properties
(4-propyl-4H-1,2,4-triazol-3-yl)methanol chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of (4-propyl-4H-1,2,4-triazol-3-yl)methanol and its Analogs
Foreword: The landscape of chemical research often presents us with novel structures whose properties are not yet extensively documented in peer-reviewed literature. (4-Propyl-4H-1,2,4-triazol-3-yl)methanol (CAS: 497855-00-2) is one such compound. While available commercially for research purposes, it lacks a substantial body of published data.[1][2] This guide, therefore, adopts a dual approach. It provides all available specific information for the target molecule while simultaneously leveraging established principles and data from structurally related 4-alkyl-3-hydroxymethyl-4H-1,2,4-triazoles to create a robust and predictive framework. This methodology is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows needed to confidently work with this molecule and its chemical class.
Molecular Overview and Physicochemical Properties
(4-Propyl-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core. This core is N-substituted at position 4 with a propyl group and C-substituted at position 3 with a hydroxymethyl group. The presence of the triazole ring, a known bioisostere for amide and ester groups, combined with the reactive primary alcohol, makes this molecule a valuable building block in medicinal and agrochemical synthesis.[3][4]
Core Chemical Identifiers
The fundamental identifiers for this compound are critical for accurate sourcing and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | (4-propyl-4H-1,2,4-triazol-3-yl)methanol | [4] |
| CAS Number | 497855-00-2 | [1][5][6] |
| Molecular Formula | C₆H₁₁N₃O | [5] |
| Molecular Weight | 141.17 g/mol | [3][5] |
| InChI Key | ZPUGMHPXVOHOAZ-UHFFFAOYSA-N | [1] |
| SMILES | CCCn1cnnc1CO | [4] |
Predicted and Known Physical Properties
Direct experimental data is limited. The table below combines vendor-supplied information with scientifically predicted values to provide a working profile.
| Property | Value / Expected Range | Rationale & Causality |
| Appearance | White to off-white solid | Typical for small, relatively polar organic molecules. |
| Purity | ≥97% (Commercially available) | [1][3] |
| Predicted LogP | 0.18 | Indicates a relatively balanced hydrophilic/lipophilic character, suggesting moderate solubility in both polar and non-polar organic solvents.[5] |
| Predicted PSA | 50.94 Ų | The polar surface area, contributed by the triazole nitrogens and the hydroxyl group, suggests potential for good cell permeability.[5] |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | The hydroxyl group allows for hydrogen bonding with protic solvents, while the propyl group and triazole ring provide compatibility with polar aprotic solvents. |
| Storage | Room temperature, under inert gas | Recommended for preventing potential oxidation or reaction with atmospheric moisture over long-term storage.[3][7] |
Proposed Synthesis Pathway
Diagram: Proposed Synthesis Workflow
Caption: A multi-technique workflow for structural validation.
Spectroscopic Analysis (Expected Results)
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¹H NMR (Proton NMR):
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Rationale: Provides a map of all unique proton environments in the molecule.
-
Expected Peaks (in CDCl₃ or DMSO-d₆):
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~8.0-8.5 ppm (singlet, 1H): The C-H proton at position 5 of the triazole ring. [10] * ~4.7-4.9 ppm (singlet, 2H): The methylene protons of the -CH₂OH group.
-
~4.0-4.2 ppm (triplet, 2H): The methylene protons of the propyl group attached to the nitrogen (-N-CH₂-).
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~3.5-4.0 ppm (broad singlet, 1H): The hydroxyl (-OH) proton; its position is variable and it may exchange with D₂O.
-
~1.7-1.9 ppm (sextet, 2H): The central methylene protons of the propyl group (-CH₂-CH₂-CH₃).
-
~0.9-1.1 ppm (triplet, 3H): The terminal methyl protons of the propyl group (-CH₃).
-
-
-
¹³C NMR (Carbon NMR):
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Rationale: Identifies all unique carbon environments.
-
Expected Peaks:
-
~150-160 ppm: Two peaks for the C3 and C5 carbons of the triazole ring.
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~55-60 ppm: The methylene carbon of the -CH₂OH group.
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~45-50 ppm: The methylene carbon attached to the triazole nitrogen (-N-CH₂-).
-
~22-25 ppm: The central methylene carbon of the propyl group.
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~10-12 ppm: The terminal methyl carbon of the propyl group.
-
-
-
FT-IR (Infrared Spectroscopy):
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Rationale: Confirms the presence of key functional groups.
-
Expected Bands (cm⁻¹):
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3200-3400 (broad): O-H stretch of the alcohol.
-
2850-3000: C-H stretches of the alkyl groups.
-
1500-1600: C=N and N=N stretches characteristic of the triazole ring. [10] * ~1050: C-O stretch of the primary alcohol.
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-
-
Mass Spectrometry (MS):
-
Rationale: Confirms the molecular weight and provides fragmentation patterns.
-
Expected Ion (ESI+): [M+H]⁺ at m/z ≈ 142.0975.
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Chemical Reactivity and Applications
The utility of (4-propyl-4H-1,2,4-triazol-3-yl)methanol as a synthetic intermediate stems from the distinct reactivity of its functional groups.
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The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo a wide range of transformations:
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Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other key functional groups.
-
Esterification/Etherification: Reacts with acids, acid chlorides, or alkyl halides to form esters and ethers, which is a common strategy for prodrug development or modifying pharmacokinetic properties.
-
Halogenation: Can be converted to a chloromethyl or bromomethyl group (e.g., using SOCl₂ or PBr₃), turning it into an excellent electrophilic handle for further substitution reactions.
-
-
The 1,2,4-Triazole Ring:
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Coordination Chemistry: The nitrogen lone pairs make the triazole ring an effective ligand for coordinating with metal ions, a property exploited in the design of catalysts and metal-containing drugs.
-
Pharmacological Scaffold: The ring is metabolically stable and acts as a rigid scaffold to orient other functional groups for optimal interaction with biological targets like enzymes or receptors. [10][11]Its ability to participate in hydrogen bonding is crucial for target binding.
-
These reactive sites make the molecule a versatile starting point for creating libraries of novel compounds in drug discovery and agrochemical research programs. [3][7]
Conclusion
While (4-propyl-4H-1,2,4-triazol-3-yl)methanol remains a molecule with limited publicly documented experimental data, its chemical properties and reactivity can be confidently inferred from the well-understood chemistry of the 1,2,4-triazole scaffold. This guide provides a comprehensive framework for its synthesis, a robust protocol for its analytical characterization, and expert insight into its potential applications. By combining predictive methods with established chemical principles, researchers can effectively integrate this promising building block into their synthetic programs.
References
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MOLBASE. (n.d.). (4-propyl-4H-1,2,4-triazol-3-yl)methanol. Retrieved January 17, 2026, from [Link]
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Al-Nahrain University Journal of Science. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved January 17, 2026, from [Link]
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MySkinRecipes. (n.d.). (4-Propyl-4H-1,2,4-triazol-3-yl)methanol. Retrieved January 17, 2026, from [Link]
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PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved January 17, 2026, from [Link]
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BMC Chemistry. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved January 17, 2026, from [Link]
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AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2017). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved January 17, 2026, from [Link]
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MySkinRecipes (Thai). (n.d.). (4-Propyl-4H-1,2,4-triazol-3-yl)methanol. Retrieved January 17, 2026, from [Link]
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PubChemLite. (n.d.). (4-propyl-4h-1,2,4-triazol-3-yl)methanol. Retrieved January 17, 2026, from [Link]
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MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2009). Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2017). S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. Retrieved January 17, 2026, from [Link]
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TSI Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved January 17, 2026, from [Link]
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Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 17, 2026, from [Link]
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MDPI. (2021). 4-(4-(((1H-Benzo[d]t[1][5][12]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, X-ray, Hirshfeld, DFT and Molecular Docking Studies. Retrieved January 17, 2026, from [Link]
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